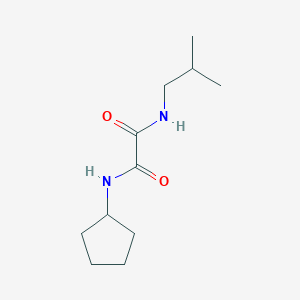![molecular formula C13H8Cl2N4S B5004013 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5004013.png)
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine (abbreviated as DTT) is a synthetic compound that has been widely used in scientific research. It belongs to the class of thiazolopyrimidine compounds and has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine involves its binding to the ATP-binding site of kinases, which leads to the inhibition of kinase activity. This, in turn, leads to the inhibition of downstream signaling pathways and cellular processes. This compound has also been found to induce apoptosis in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and have anti-inflammatory effects. This compound has also been found to inhibit the migration and invasion of cancer cells, which suggests that it may have potential as an anti-metastatic agent. Furthermore, this compound has been found to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound has also been found to have good solubility in water and organic solvents, which makes it easy to prepare solutions for experiments. However, this compound also has some limitations for lab experiments. It has a short half-life in vivo, which limits its use in animal studies. Furthermore, this compound has been found to have poor stability in acidic conditions, which can affect its activity in some assays.
Orientations Futures
There are several future directions for research on N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine. One area of research could be to investigate its potential as an anti-metastatic agent in vivo. Another area of research could be to explore its neuroprotective effects in animal models of neurodegenerative diseases. Furthermore, it would be interesting to investigate the potential of this compound as a tool compound to study the role of kinases in various biological processes. Finally, the synthesis of analogs of this compound could be explored to improve its pharmacokinetic properties and activity.
Méthodes De Synthèse
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine can be synthesized through a multi-step synthetic route that involves the reaction of 3,4-dichloroaniline with thioamide followed by cyclization with cyanoguanidine. The final product is isolated and purified through recrystallization. The purity and yield of the final product can be determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine has been extensively used in scientific research as a tool compound to study various biological processes. It has been found to have inhibitory effects on several kinases such as c-Met, Axl, and Mer. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. Furthermore, this compound has been found to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Propriétés
IUPAC Name |
4-(3,4-dichlorophenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4S/c14-9-3-2-8(6-10(9)15)11-7-20-13(18-11)19-12-16-4-1-5-17-12/h1-7H,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMIBGYWFSJCCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-phenoxy-3-pyridinyl)methyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5003933.png)
![4-(4-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5003943.png)
![propyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5003949.png)
![dimethyl 2-[(trifluoroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5003963.png)


![7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5003994.png)
![N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamide](/img/structure/B5003997.png)
![N-(4-methylphenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B5004023.png)
![4,4'-[1,3-phenylenebis(oxy-3,1-phenylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5004031.png)

![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1-(3-fluorobenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5004039.png)
![3-chloro-4-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5004043.png)
![4-[7-nitro-9-(phenylethynyl)-1,2,3,4,9,9a-hexahydro-4aH-xanthen-4a-yl]morpholine](/img/structure/B5004046.png)